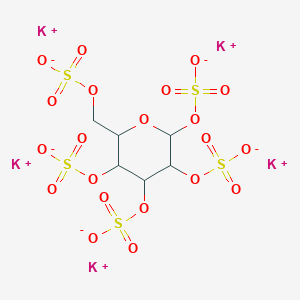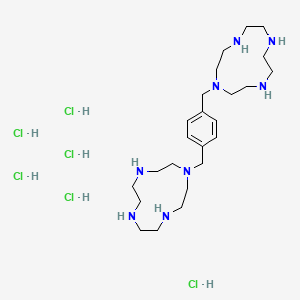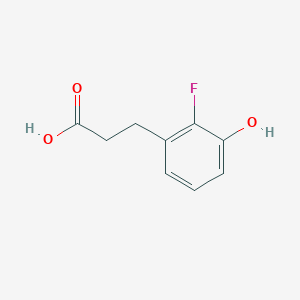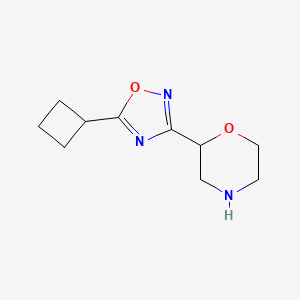
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a 1,2,4-oxadiazole ring with a cyclobutyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine can be achieved through several methods. One common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . Another method includes the Biginelli reaction, which involves the condensation of an aldehyde, an acid, and urea or thiourea.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary for large-scale production.
化学反应分析
Types of Reactions
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenated reagents can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce simpler hydrocarbon derivatives.
科学研究应用
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biochemistry: It serves as a ligand and catalyst in various biochemical processes.
作用机制
The mechanism of action of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets. As a ligand, it can bind to metal ions and form complexes that participate in various biochemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Uniqueness
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine is unique due to its specific combination of a morpholine ring and a 1,2,4-oxadiazole ring with a cyclobutyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine |
InChI |
InChI=1S/C10H15N3O2/c1-2-7(3-1)10-12-9(13-15-10)8-6-11-4-5-14-8/h7-8,11H,1-6H2 |
InChI 键 |
FSEKLJGQOJHFHI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=NC(=NO2)C3CNCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R,4S)-2-[(5-hexen-1-ylmethylamino)carbonyl]-4-[[7-methoxy-8-methyl-2-[4-(1-isopropyl)-2-thiazolyl]-4-quinolinyl]oxy]-Cyclopentanecarboxylic acid methyl ester](/img/structure/B12327275.png)
![3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B12327283.png)
![2-(Hydroxymethyl)-6-[4-[[4-(hydroxymethyl)-5-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12327291.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo-](/img/structure/B12327294.png)
![calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate](/img/structure/B12327317.png)
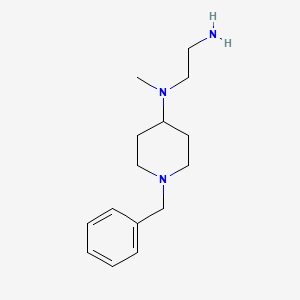
![tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B12327329.png)
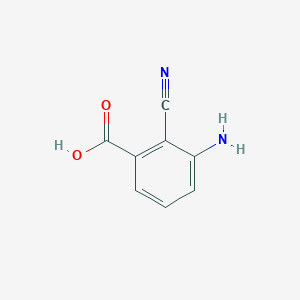
![3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)

